molecular formula C15H14ClN3O B12725781 4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- CAS No. 93181-88-5

4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)-

Cat. No.: B12725781
CAS No.: 93181-88-5
M. Wt: 287.74 g/mol
InChI Key: VXTQJXMVOOXHSK-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidinone ring substituted with a 2-chlorophenyl and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- typically involves the reaction of 4-piperidone with 2-chlorophenyl and pyridazinyl derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-piperidinone Hydrochloride: This compound is similar in structure but differs in the position of the chlorophenyl group.

    4-Piperidinone, 3-[(2-chlorophenyl)(4-chlorophenyl)methyl]-1-(phenylmethyl)-: This compound has additional phenyl and chlorophenyl groups, making it structurally more complex.

Uniqueness

4-Piperidinone, 1-(6-(2-chlorophenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93181-88-5

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-one

InChI

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6H,7-10H2

InChI Key

VXTQJXMVOOXHSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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